Cas no 15925-47-0 (S-Tert-Butyl acetothioacetate)
S-Tert-Butyl acetothioacetate Chemical and Physical Properties
Names and Identifiers
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- Butanethioic acid,3-oxo-, S-(1,1-dimethylethyl) ester
- S-tert-Butyl 3-oxothiobutyrate
- S-tert-butyl 3-oxobutanethioate
- S-TERT-BUTYLACETOTHIOACETATE
- 1-Thio-acetessigsaeure-S-tert-butylester
- 1-thio-acetoacetic acid S-tert-butyl ester
- Acetoacetic acid,1-thio-,S-tert-butyl ester
- Acetylacetic acid S-tert-butyl ester
- c1-6(9)5-7(10)11-8(2,3)4
- C8H14O2S
- h5H2,1-4H
- S-tert-butyl 3-ketobutanethioate
- S-tert-Butyl 3-oxothiobutanoate
- S-tert-Butyl thioacetoacetate
- tert-butyl acetothioacetate
- S-tert-Butyl acetothioacetate
- Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester
- Acetoacetic acid, 1-thio-, S-tert-butyl ester
- FXOMETKMHQLOHH-UHFFFAOYSA-N
- s-t-Butyl thioacetoacetate
- tert-Butyl acetothiolacetate
- 4069AH
- S-(tert-Butyl) 3-oxobutanethi
- S-(tert-Butyl) 3-oxobutanethioate #
- 1-(tert-butylsulfanyl)butane-1,3-dione
- S-tert-Butyl acetothioacetate, 97%
- CS-B0729
- 15925-47-0
- SCHEMBL535008
- J-009585
- InChI=1/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H
- FT-0637298
- DTXSID80166618
- S-(tert-Butyl) 3-oxobutanethioate
- AS-69746
- J-524305
- AKOS028111058
- MFCD00013237
- 3-oxothiobutyric acid S-tert-butyl ester
- A11053
- DB-043421
- S-Tert-Butyl acetothioacetate
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- MDL: MFCD00013237
- Inchi: 1S/C8H14O2S/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
- InChI Key: FXOMETKMHQLOHH-UHFFFAOYSA-N
- SMILES: S(C(CC(C)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 174.07100
- Monoisotopic Mass: 174.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.5
- Topological Polar Surface Area: 59.4
Experimental Properties
- Color/Form: Not determined
- Density: 0.994 g/mL at 25 °C(lit.)
- Boiling Point: 95-100 °C0.9 mm Hg(lit.)
- Flash Point: 182 °F
- Refractive Index: n20/D 1.486(lit.)
- PSA: 59.44000
- LogP: 2.02380
- Solubility: Not determined
S-Tert-Butyl acetothioacetate Security Information
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
S-Tert-Butyl acetothioacetate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
S-Tert-Butyl acetothioacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S65840-1g |
S-tert-Butyl 3-oxothiobutyrate |
15925-47-0 | 1g |
¥2108.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S65840-100mg |
S-tert-Butyl 3-oxothiobutyrate |
15925-47-0 | 100mg |
¥638.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S65840-250mg |
S-tert-Butyl 3-oxothiobutyrate |
15925-47-0 | 250mg |
¥1058.0 | 2021-09-07 | ||
| 1PlusChem | 1P001R1C-1g |
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester |
15925-47-0 | 98% | 1g |
$157.00 | 2024-06-20 | |
| eNovation Chemicals LLC | D582638-500mg |
S-TERT-BUTYL ACETOTHIOACETATE |
15925-47-0 | 95% | 500mg |
$460 | 2025-02-18 | |
| eNovation Chemicals LLC | D582638-100mg |
S-TERT-BUTYL ACETOTHIOACETATE |
15925-47-0 | 95% | 100mg |
$216 | 2025-02-18 | |
| eNovation Chemicals LLC | D582638-1g |
S-TERT-BUTYL ACETOTHIOACETATE |
15925-47-0 | 95% | 1g |
$692 | 2025-02-18 | |
| A2B Chem LLC | AA80896-100mg |
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester |
15925-47-0 | >98% | 100mg |
$273.00 | 2024-04-20 | |
| A2B Chem LLC | AA80896-250mg |
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester |
15925-47-0 | >98% | 250mg |
$285.00 | 2024-04-20 | |
| A2B Chem LLC | AA80896-1g |
Butanethioic acid, 3-oxo-, S-(1,1-dimethylethyl) ester |
15925-47-0 | ≥97.0% | 1g |
$229.00 | 2024-01-03 |
S-Tert-Butyl acetothioacetate Suppliers
S-Tert-Butyl acetothioacetate Related Literature
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1. Straightforward synthesis of biologically valuable nonsymmetrical malonamides under mild conditionsZhiguo Zhang,Xiyang Cao,Gang Wang,Guisheng Zhang,Xingjie Zhang Green Chem. 2022 24 3035
Additional information on S-Tert-Butyl acetothioacetate
Comprehensive Guide to S-Tert-Butyl Acetothioacetate (CAS No. 15925-47-0): Properties, Applications, and Industry Insights
S-Tert-Butyl acetothioacetate (CAS No. 15925-47-0) is a specialized organic compound widely recognized for its versatility in synthetic chemistry and industrial applications. This thioester derivative, characterized by its tert-butyl and acetylthio functional groups, serves as a critical intermediate in the production of agrochemicals, pharmaceuticals, and flavoring agents. Its unique molecular structure—combining a thioacetate moiety with a sterically hindered tert-butyl group—imparts distinct reactivity, making it valuable for nucleophilic substitution reactions and cross-coupling methodologies.
In recent years, the demand for S-Tert-Butyl acetothioacetate has surged due to its role in sustainable chemistry initiatives. Researchers and manufacturers are increasingly exploring green synthesis methods to reduce environmental impact, aligning with global trends like carbon footprint reduction and circular economy principles. The compound’s compatibility with biocatalysis and solvent-free reactions has positioned it as a candidate for eco-friendly chemical processes, a topic frequently searched in academic and industrial forums.
From a technical perspective, CAS No. 15925-47-0 exhibits notable stability under ambient conditions, though it requires storage in moisture-free environments to prevent hydrolysis. Its boiling point and solubility profiles (soluble in organic solvents like dichloromethane and ethyl acetate) make it suitable for diverse reaction setups. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, a detail often queried by quality control professionals.
The pharmaceutical industry leverages S-Tert-Butyl acetothioacetate as a building block for heterocyclic compounds, particularly in the synthesis of thiazole and pyridine derivatives. These scaffolds are pivotal in drug discovery, addressing trending health concerns like antimicrobial resistance and oncology therapeutics. Meanwhile, agrochemical applications include its use in pesticide intermediates, where its sulfur-containing structure enhances bioactivity—a feature highlighted in patents and R&D reports.
For suppliers and distributors, optimizing the supply chain of CAS 15925-47-0 remains a priority, especially amid fluctuating raw material costs. Searches for bulk purchasing and custom synthesis options reflect market dynamics. Additionally, regulatory compliance with REACH and FDA guidelines is a recurring topic, underscoring the need for transparent documentation and safety data sheets (SDS).
Innovation around S-Tert-Butyl acetothioacetate continues to evolve, with recent studies exploring its potential in material science, such as polymer modifiers and ligand design for catalysis. As industries prioritize high-performance materials, this compound’s adaptability ensures sustained relevance. Collaborative efforts between academia and enterprises further drive its adoption, as seen in publications indexed by SciFinder and PubMed.
To conclude, S-Tert-Butyl acetothioacetate (CAS No. 15925-47-0) exemplifies the intersection of specialty chemicals and cutting-edge research. Its multifaceted applications, coupled with growing interest in sustainable methodologies, make it a compound of enduring significance. For deeper insights, readers are encouraged to consult peer-reviewed journals or engage with chemical sourcing platforms that provide real-time market analytics.
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